

# Spectroscopic Profile of 4-Butoxybenzohydrazide: A Technical Guide

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## Compound of Interest

Compound Name: 4-Butoxybenzohydrazide

Cat. No.: B1331719

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Butoxybenzohydrazide**, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents a combination of predicted data based on the analysis of structurally related compounds and established spectroscopic principles.

## Molecular Structure

### 4-Butoxybenzohydrazide

- Molecular Formula:  $C_{11}H_{16}N_2O_2$
- Molecular Weight: 208.26 g/mol
- Structure:

## Spectroscopic Data Summary

The following tables summarize the predicted and expected spectroscopic data for **4-Butoxybenzohydrazide**. These values are derived from spectral data of analogous compounds, including 4-butoxybenzoic acid, 4-butoxybenzaldehyde, and other benzohydrazide derivatives.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> (assumed) Frequency: 400 MHz (typical)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.70	d	2H	Ar-H (ortho to C=O)
~6.90	d	2H	Ar-H (ortho to O-Bu)
~4.50	br s	2H	-NH <sub>2</sub>
~4.00	t	2H	-O-CH <sub>2</sub> -
~1.75	m	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~1.50	m	2H	-CH <sub>2</sub> -CH <sub>3</sub>
~0.98	t	3H	-CH <sub>3</sub>

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl<sub>3</sub> (assumed) Frequency: 100 MHz (typical)

Chemical Shift ( $\delta$ , ppm)	Assignment
~167.0	C=O (Amide)
~162.5	Ar-C (para to C=O)
~129.0	Ar-CH (ortho to C=O)
~124.0	Ar-C (ipso to C=O)
~114.5	Ar-CH (ortho to O-Bu)
~68.0	-O-CH <sub>2</sub> -
~31.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~19.2	-CH <sub>2</sub> -CH <sub>3</sub>
~13.8	-CH <sub>3</sub>

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3400	Strong, Broad	N-H stretching (asymmetric and symmetric)
3030-3100	Medium	Aromatic C-H stretching
2870-2960	Medium-Strong	Aliphatic C-H stretching
~1640	Strong	C=O stretching (Amide I)
~1610, ~1580, ~1510	Medium-Strong	Aromatic C=C stretching
~1250	Strong	Aryl-O-C stretching (asymmetric)
~1030	Medium	Aryl-O-C stretching (symmetric)

## Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity (%)	Possible Fragment
208	Moderate	$[M]^+$
177	Moderate	$[M - NHNH_2]^+$
151	High	$[C_7H_5O_2]^+$ (p-hydroxybenzoyl cation)
121	High	$[C_7H_5O]^+$ (benzoyl cation)
93	Moderate	$[C_6H_5O]^+$
57	High	$[C_4H_9]^+$ (butyl cation)

## Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of **4-Butoxybenzohydrazide**, adapted from procedures for similar compounds.

### Synthesis of 4-Butoxybenzohydrazide

This synthesis is a two-step process starting from 4-hydroxybenzoic acid.

#### Step 1: Synthesis of Ethyl 4-Butoxybenzoate

- To a solution of 4-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), add an excess of 1-bromobutane and a base such as potassium carbonate.
- Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
- After cooling, filter the reaction mixture to remove the inorganic salts.
- Evaporate the solvent under reduced pressure.
- The resulting crude ethyl 4-butoxybenzoate can be purified by distillation or chromatography.

#### Step 2: Synthesis of 4-Butoxybenzohydrazide

- Dissolve ethyl 4-butoxybenzoate in ethanol.

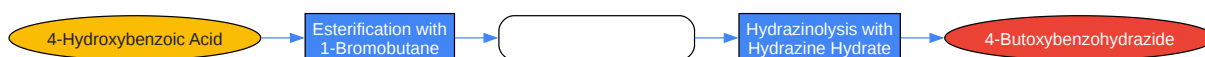
- Add an excess of hydrazine hydrate to the solution.
- Reflux the mixture for several hours. The product, **4-Butoxybenzohydrazide**, will precipitate out of the solution upon cooling.
- Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.
- Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample is introduced via a direct insertion probe or through a gas chromatograph.

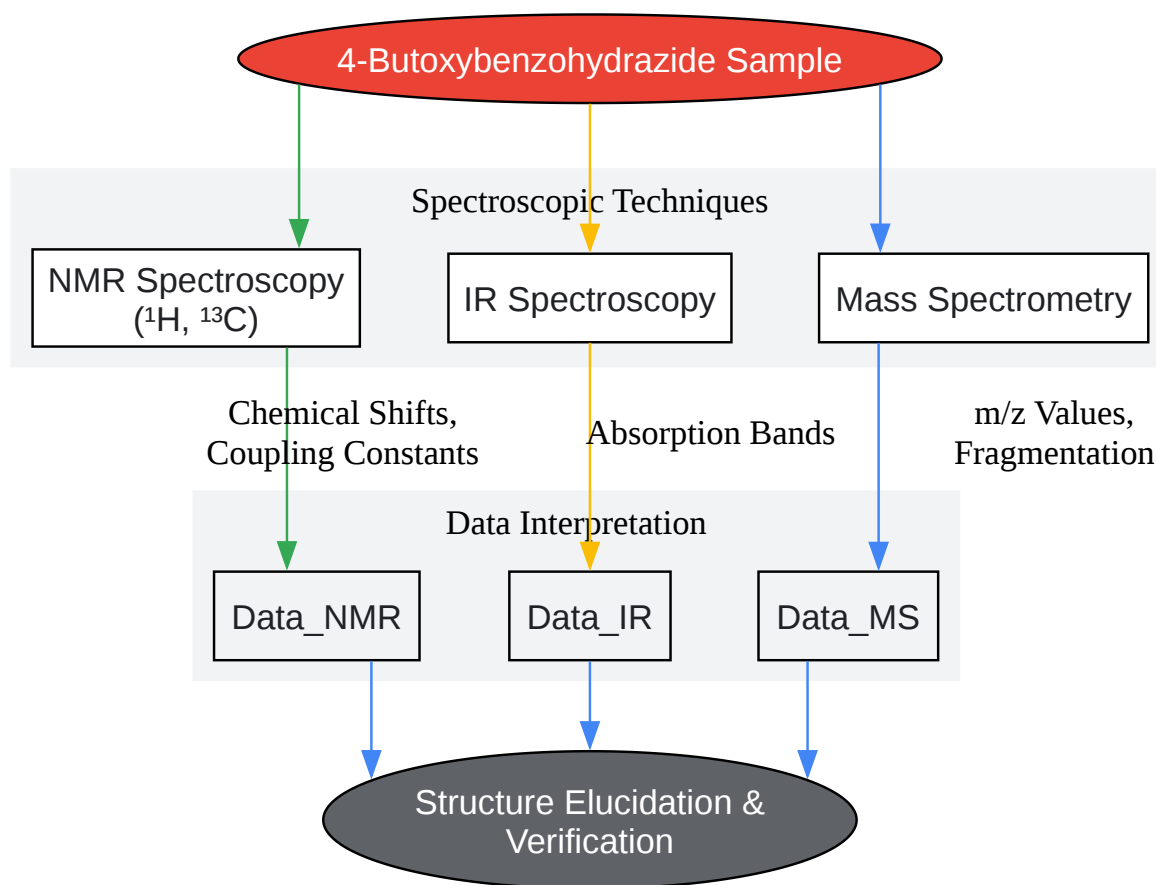
## Workflow and Logical Relationships

The following diagrams illustrate the key processes involved in the synthesis and analysis of **4-Butoxybenzohydrazide**.



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Caption: Synthetic pathway for **4-Butoxybenzohydrazide**.



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Caption: Workflow for spectroscopic analysis.

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